molecular formula C19H29NO2 B12733027 Testosterone oxime, (E)- CAS No. 14958-66-8

Testosterone oxime, (E)-

Cat. No.: B12733027
CAS No.: 14958-66-8
M. Wt: 303.4 g/mol
InChI Key: CCDNGLFWWXCDAW-QBDCATRVSA-N
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Description

Testosterone oxime, (E)-, is a derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is characterized by the presence of an oxime functional group, which is formed by the reaction of testosterone with hydroxylamine. The (E)- configuration refers to the specific geometric isomerism of the oxime group, indicating that the substituents are on opposite sides of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone oxime, (E)-, can be synthesized through the reaction of testosterone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of testosterone, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production of testosterone oxime, (E)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired oxime compound .

Chemical Reactions Analysis

Types of Reactions

Testosterone oxime, (E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Testosterone oxime, (E)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of testosterone oxime, (E)-, involves its interaction with androgen receptors. The oxime group enhances the compound’s binding affinity to the receptor, leading to the activation of androgen-responsive genes. This activation results in the modulation of various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone 3-(O-carboxymethyl)oxime
  • Progesterone 3-(O-carboxymethyl)oxime
  • Hydrocortisone 3-(O-carboxymethyl)oxime

Uniqueness

Testosterone oxime, (E)-, is unique due to its specific (E)- configuration, which influences its chemical reactivity and biological activity. Compared to other oxime derivatives, it exhibits distinct binding affinities and selectivities towards androgen receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

14958-66-8

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13+/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

CCDNGLFWWXCDAW-QBDCATRVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/O)/CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C

Origin of Product

United States

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